

# Spectroscopic analysis of 5-Acetyliminodibenzyl using NMR, IR, and MS

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## Compound of Interest

Compound Name: 5-Acetyliminodibenzyl

Cat. No.: B081514

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## Application Note: Spectroscopic Analysis of 5-Acetyliminodibenzyl

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed guide to the spectroscopic analysis of **5-Acetyliminodibenzyl** (also known as 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone), a key intermediate in pharmaceutical synthesis. It outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes comprehensive protocols for sample preparation and data acquisition for each technique, alongside graphical workflows to ensure clarity and reproducibility.

## Molecular Structure and Overview

**5-Acetyliminodibenzyl** is a derivative of iminodibenzyl, characterized by an acetyl group attached to the nitrogen atom of the azepine ring. This modification significantly influences its chemical properties and is a crucial step in the synthesis of various active pharmaceutical ingredients. Accurate characterization using spectroscopic methods is essential for quality control and regulatory compliance.

Chemical Structure:

**Figure 1:** Chemical Structure of **5-Acetyliminodibenzyl**.

- Molecular Formula: C<sub>16</sub>H<sub>15</sub>NO
- Molecular Weight: 237.30 g/mol

## Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectral data for **5-Acetyliminodibenzyl**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Atom Number(s)	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity	Integration	<sup>13</sup> C Chemical Shift (δ, ppm)
CH <sub>3</sub> (Acetyl)	~2.15	s	3H	~22.5
C10, C11	~3.10	s	4H	~36.5
C1-C4, C6-C9	7.10 - 7.40	m	8H	127.0 - 130.0
C4a, C5a, C9a, C5b, C10a, C11a	-	-	-	135.0 - 142.0 (Quaternary)

| C=O (Acetyl) | - | - | - | ~169.0 |

Note: Due to rotational restriction around the N-acetyl bond at lower temperatures, some peaks may show broadening or splitting. The aromatic region will present as a complex multiplet due to the overlapping signals of the eight aromatic protons.

## Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3060 - 3020	C-H Stretch	Aromatic C-H
2950 - 2850	C-H Stretch	Aliphatic C-H (in CH <sub>2</sub> )
1660 - 1650	C=O Stretch (Amide I)	N-C=O (Acetyl)
1600, 1490, 1450	C=C Stretch	Aromatic Ring
1420 - 1380	C-N Stretch	Tertiary Amide

| 760 - 740 | C-H Out-of-plane Bend | ortho-disubstituted Benzene |

## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

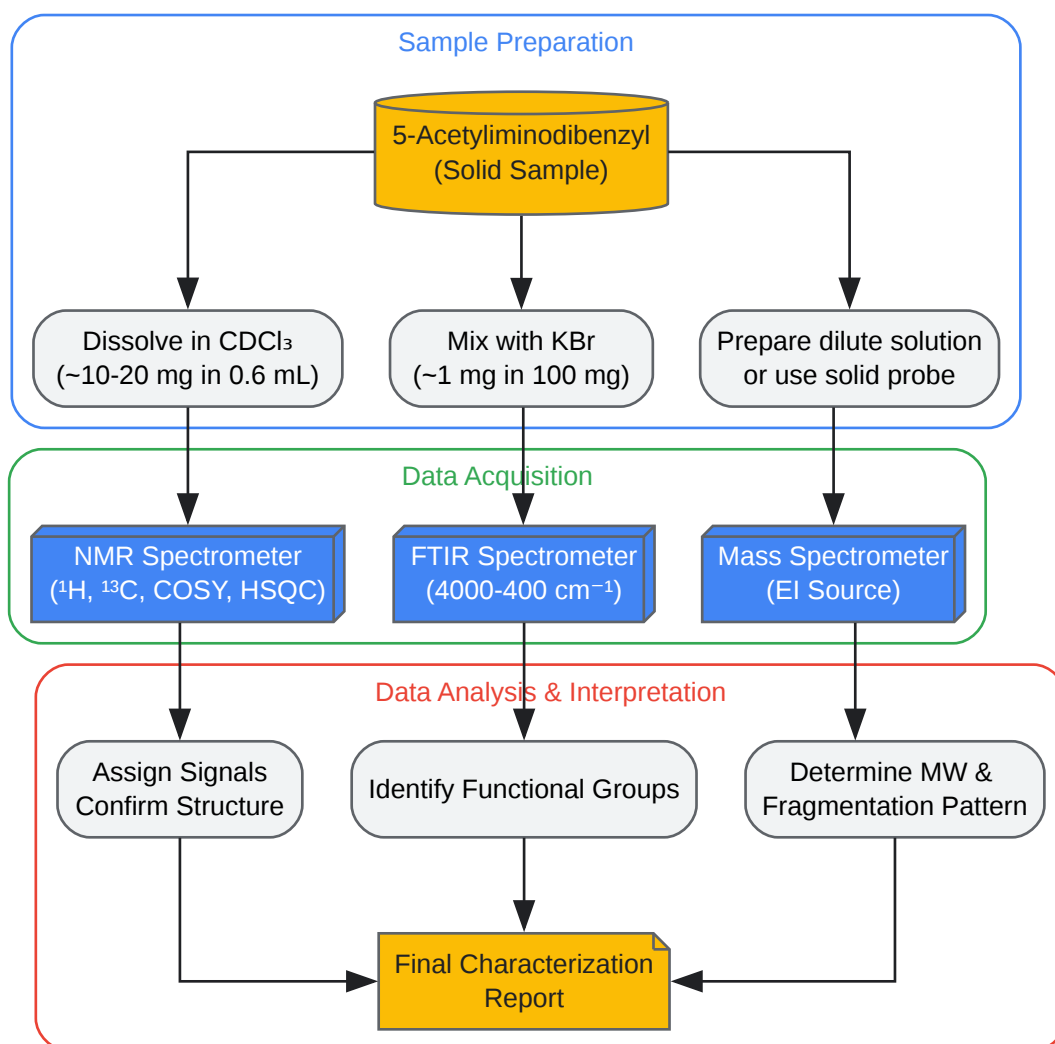
m/z Value	Ion Formula	Fragment Lost	Interpretation
237	[C <sub>16</sub> H <sub>15</sub> NO] <sup>+</sup>	-	Molecular Ion (M <sup>+</sup> )
194	[C <sub>14</sub> H <sub>12</sub> N] <sup>+</sup>	CH <sub>2</sub> =C=O	Loss of ketene
195	[C <sub>14</sub> H <sub>13</sub> N] <sup>+</sup>	CH <sub>2</sub> CO	Loss of acetyl radical
180	[C <sub>13</sub> H <sub>10</sub> N] <sup>+</sup>	CH <sub>3</sub>	Loss of methyl from m/z 195

| 167 | [C<sub>13</sub>H<sub>9</sub>]<sup>+</sup> | HCN | Loss of HCN from m/z 194 |

## Experimental Workflows and Protocols

### Overall Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a **5-Acetyliminodibenzyl** sample.



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**Figure 2:** General workflow for spectroscopic analysis.

## Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation:
  - Accurately weigh 10-20 mg of **5-Acetyliminodibenzyl** into a clean, dry vial.[1]
  - Add approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.[1]
  - Gently swirl or vortex the vial until the sample is completely dissolved.

- Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean 5 mm NMR tube.[2]
- Ensure the sample height in the tube is approximately 4-5 cm.[1][3]
- Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[1][4]
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ . [1]
  - Shim the magnetic field to achieve optimal homogeneity and resolution.[1][5]
  - Acquire a standard  $^1\text{H}$  NMR spectrum (e.g., 16 scans).
  - Acquire a  $^{13}\text{C}$  NMR spectrum (e.g., 1024 scans or more, depending on concentration).
  - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.[6]
  - Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$ ,  $\delta$  77.16 for  $^{13}\text{C}$ ).

## Protocol: FTIR Sample Preparation and Acquisition (KBr Pellet Method)

- Sample Preparation:
  - Gently grind approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.[7]
  - Add 1-2 mg of the **5-Acetyliminodibenzyl** sample to the mortar.[7]
  - Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure uniform dispersion.[8]

- Transfer the mixture to a pellet-forming die.
- Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[8]
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.[7]
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is automatically ratioed against the background by the instrument software.

## Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)

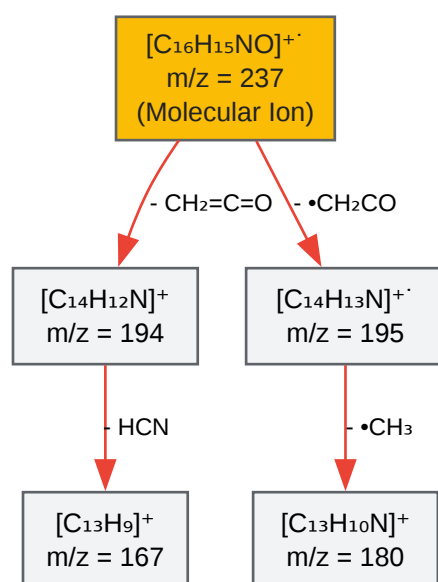
- Sample Introduction:
  - Direct Insertion Probe: Load a small amount of the solid sample into a capillary tube and insert it into the probe.
  - GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the MS source.[9]
- Data Acquisition:
  - Introduce the sample into the high-vacuum source of the mass spectrometer.
  - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12]

- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- A mass spectrum, a plot of ion intensity versus  $m/z$ , is recorded.

## Interpretation of Results & Visualization

### Mass Spectrometry Fragmentation Pathway

The fragmentation of **5-Acetyliminodibenzyl** in an EI-MS is a key tool for structural confirmation. The primary fragmentation pathways involve the acetyl group and the dibenzazepine core.



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**Figure 3:** Proposed EI fragmentation pathway for **5-Acetyliminodibenzyl**.

The analysis begins with the molecular ion at  $m/z$  237. A common fragmentation for N-acetyl compounds is the loss of ketene (42 Da) to produce the fragment at  $m/z$  194.<sup>[13]</sup> Alternatively, loss of an acetyl radical (43 Da) can lead to the ion at  $m/z$  195. Further fragmentation of these primary ions provides additional structural information.

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